molecular formula C6H12FN B12997010 (1S,3S)-3-Fluorocyclohexan-1-amine

(1S,3S)-3-Fluorocyclohexan-1-amine

Cat. No.: B12997010
M. Wt: 117.16 g/mol
InChI Key: ZPZKJQKFLQCCMD-WDSKDSINSA-N
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Description

(1S,3S)-3-Fluorocyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines It is characterized by the presence of a fluorine atom attached to the third carbon of the cyclohexane ring and an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Fluorocyclohexan-1-amine typically involves the fluorination of cyclohexanone followed by reductive amination. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalytic hydrogenation for the reductive amination step is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Fluorocyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form cyclohexylamine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexylamine.

    Substitution: Formation of substituted cyclohexylamines.

Scientific Research Applications

(1S,3S)-3-Fluorocyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe for studying the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Lacks the fluorine substitution, resulting in different chemical and biological properties.

    3-Fluorocyclohexanol: Contains a hydroxyl group instead of an amine group, leading to different reactivity and applications.

    3-Fluorocyclohexanone: The ketone analog of (1S,3S)-3-Fluorocyclohexan-1-amine, used in different synthetic pathways.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the amine group on the cyclohexane ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(1S,3S)-3-fluorocyclohexan-1-amine

InChI

InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6-/m0/s1

InChI Key

ZPZKJQKFLQCCMD-WDSKDSINSA-N

Isomeric SMILES

C1C[C@@H](C[C@H](C1)F)N

Canonical SMILES

C1CC(CC(C1)F)N

Origin of Product

United States

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